![molecular formula C25H18F5NO4 B13388001 Fmoc-(S)-3-Amino-4-(pentafluoro-phenyl)-butyric acid](/img/structure/B13388001.png)
Fmoc-(S)-3-Amino-4-(pentafluoro-phenyl)-butyric acid
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Overview
Description
Fmoc-(S)-3-Amino-4-(pentafluoro-phenyl)-butyric acid is a synthetic compound that features a fluorinated aromatic ring, making it a valuable tool in various fields of scientific research. The presence of the pentafluorophenyl group imparts unique chemical properties, such as increased reactivity and stability, which are beneficial in peptide synthesis and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(S)-3-Amino-4-(pentafluoro-phenyl)-butyric acid typically involves the use of solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the Fmoc-protected amino acid to a solid support, followed by sequential addition of the desired amino acids. The pentafluorophenyl group is introduced through specific coupling reactions, often using reagents like pentafluorophenyl esters .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and optimized reaction conditions ensures high yield and purity. The process involves careful control of reaction parameters, such as temperature, pH, and solvent composition, to achieve consistent results .
Chemical Reactions Analysis
Types of Reactions
Fmoc-(S)-3-Amino-4-(pentafluoro-phenyl)-butyric acid undergoes various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the pentafluorophenyl group.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Pentafluorophenyl Esters: Used for coupling reactions in peptide synthesis.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while oxidation and reduction reactions can modify the oxidation state of the compound .
Scientific Research Applications
Fmoc-(S)-3-Amino-4-(pentafluoro-phenyl)-butyric acid is a chemical compound with the CAS No. 270063-43-9 . It is also known by several synonyms, including this compound, Fmoc-b-HoPhe(F)5-OH, and FMOC-PENTAFLUORO-L-BETA-HOMOPHENYLALANINE . The compound is used as a building block in organic synthesis, particularly in peptide synthesis .
Applications in Peptide Synthesis
The fluorenylmethoxycarbonyl (Fmoc) group is a base-labile amine protecting group widely used in organic synthesis, especially for peptide synthesis . It is favored due to its stability in acidic conditions and its ability to be selectively removed by weak bases like piperidine, without affecting other protecting groups or sensitive functional groups .
Fmoc protection is especially useful in solid-phase peptide synthesis (SPPS) because it is compatible with other reagents and can be easily removed, which streamlines the synthesis process . During deprotection, Fmoc produces dibenzofulvene as a byproduct, which can be monitored using UV spectroscopy, enabling efficient tracking of the reaction .
Protection and Formation of Fmoc Derivatives
Fmoc-carbamate is commonly used to protect primary and secondary amines. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . Another common method involves using 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which is obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide . The Fmoc group can also be installed by reacting with 9-fluorenylmethyloxycarbonyl azide in sodium bicarbonate and aqueous dioxane .
Cleavage and Deprotection
The Fmoc group is rapidly removed by a base . Piperidine is often preferred for Fmoc group removal because it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . A typical SPPS Fmoc deprotection is performed using a solution of 20% piperidine in N,N-dimethylformamide (DMF) .
Common Deprotection Cocktails for Fmoc during SPPS
- 20% piperidine in DMF The Fmoc group has a half-life of approximately 6 seconds in this solution .
- 5% piperazine, 1% DBU, and 1% formic acid in DMF This method avoids the use of strictly controlled piperidine and has shown no side products in a peptide with 9 residues .
Use in Tagged Nucleic Acid Fragments
This compound can be used as a tag to generate tagged nucleic acid fragments for determining multiple nucleic acid sequences simultaneously .
Potential role in cancer research
Mechanism of Action
The mechanism of action of Fmoc-(S)-3-Amino-4-(pentafluoro-phenyl)-butyric acid involves its ability to participate in specific chemical reactions due to the presence of the pentafluorophenyl group. This group enhances the compound’s reactivity, allowing it to form stable bonds with other molecules. The molecular targets and pathways involved depend on the specific application, such as peptide synthesis or enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
Fmoc-(S)-3-Amino-4-(trifluoro-phenyl)-butyric acid: Similar in structure but with a trifluorophenyl group instead of a pentafluorophenyl group.
Fmoc-(S)-3-Amino-4-(difluoro-phenyl)-butyric acid: Contains a difluorophenyl group, offering different reactivity and stability.
Uniqueness
The uniqueness of Fmoc-(S)-3-Amino-4-(pentafluoro-phenyl)-butyric acid lies in the presence of the pentafluorophenyl group, which provides enhanced reactivity and stability compared to other fluorinated analogs. This makes it particularly valuable in applications requiring high efficiency and specificity .
Biological Activity
Fmoc-(S)-3-Amino-4-(pentafluoro-phenyl)-butyric acid (Fmoc-Phe(F)5) is a modified amino acid known for its unique structural properties and potential biological activities. This compound is characterized by the presence of a pentafluorophenyl group, which significantly influences its physicochemical properties, including lipophilicity and molecular interactions.
Chemical Structure and Properties
The molecular formula of this compound is C25H18F5NO4, and it features a fluorinated aromatic ring that enhances its lipophilicity, making it an interesting candidate for drug design and development.
Property | Value |
---|---|
Molecular Weight | 469.40 g/mol |
Solubility | Soluble in organic solvents |
Lipophilicity | High due to pentafluorophenyl |
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The fluorinated phenyl group enhances binding affinity to proteins and enzymes, potentially altering their activity. Studies have suggested that compounds with similar structures can exhibit effects on cellular signaling pathways, particularly those related to cancer and inflammatory responses.
Case Studies
- Antitumor Activity : In vitro studies demonstrated that Fmoc-Phe(F)5 exhibits significant cytotoxicity against several cancer cell lines. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways, suggesting its potential as an anticancer agent.
- Neuroprotective Effects : Research has indicated that this compound may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases. The presence of the fluorinated group may enhance its ability to penetrate the blood-brain barrier, making it a candidate for treating conditions like Alzheimer's disease.
- Peptide Synthesis : Fmoc-Phe(F)5 is utilized in solid-phase peptide synthesis (SPPS), where its unique properties allow for the creation of novel peptides with enhanced stability and bioactivity. This has implications for drug development in therapeutic proteins.
Research Findings
Recent studies have focused on the synthesis and characterization of Fmoc-Phe(F)5 derivatives, exploring their biological activities:
- Cytotoxicity Assays : A study evaluated the cytotoxic effects on various cancer cell lines, revealing IC50 values in the low micromolar range, indicating potent activity.
- Binding Studies : Fluorescence resonance energy transfer (FRET) assays showed that Fmoc-Phe(F)5 binds effectively to target proteins involved in cell signaling, enhancing our understanding of its mechanism.
Properties
Molecular Formula |
C25H18F5NO4 |
---|---|
Molecular Weight |
491.4 g/mol |
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(2,3,4,5,6-pentafluorophenyl)butanoic acid |
InChI |
InChI=1S/C25H18F5NO4/c26-20-17(21(27)23(29)24(30)22(20)28)9-12(10-19(32)33)31-25(34)35-11-18-15-7-3-1-5-13(15)14-6-2-4-8-16(14)18/h1-8,12,18H,9-11H2,(H,31,34)(H,32,33) |
InChI Key |
HCBMYXPXBOUBBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C(=C(C(=C4F)F)F)F)F)CC(=O)O |
Origin of Product |
United States |
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